2-Amino-4-(tert-butyl)-5-chlorophenol
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Overview
Description
2-Amino-4-(tert-butyl)-5-chlorophenol is an organic compound with a complex structure that includes an amino group, a tert-butyl group, and a chlorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(tert-butyl)-5-chlorophenol typically involves the following steps:
Starting Material: The synthesis begins with p-tert-butylphenol.
Azo-Cracking Reduction Method: This method is used to introduce the amino group into the phenol ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(tert-butyl)-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(tert-butyl)-5-chlorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-(tert-butyl)-5-chlorophenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-tert-butylthiazole: Shares the tert-butyl and amino groups but has a thiazole ring instead of a phenol ring.
tert-butyl [(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl]carbamate: Contains a tert-butyl group and an amino group but has a pyrrolo[2,3-d]pyrimidine structure.
Uniqueness
2-Amino-4-(tert-butyl)-5-chlorophenol is unique due to its combination of functional groups and the presence of a chlorine atom on the phenol ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H14ClNO |
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Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-amino-4-tert-butyl-5-chlorophenol |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)6-4-8(12)9(13)5-7(6)11/h4-5,13H,12H2,1-3H3 |
InChI Key |
IGLFDYQYKYZNIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1Cl)O)N |
Origin of Product |
United States |
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